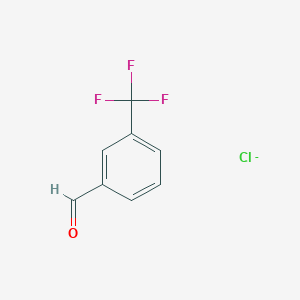

3-(Trifluoromethyl)benzaldehyde chloride

Description

Significance of Fluorinated Organic Molecules in Modern Chemical Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has expanded dramatically, impacting numerous sectors from pharmaceuticals and agrochemicals to materials science. wikipedia.orgrsc.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and chemical stability to fluorinated molecules. wikipedia.orgalfa-chemistry.comchimia.ch

In medicinal chemistry, the introduction of fluorine, and particularly the trifluoromethyl (−CF₃) group, is a widely used strategy to enhance a drug candidate's properties. mdpi.comhovione.com Key benefits include:

Increased Metabolic Stability: The strength of C-F bonds makes the −CF₃ group resistant to metabolic degradation by enzymes, which can prolong a drug's half-life in the body. mdpi.comnbinno.com

Enhanced Lipophilicity: The −CF₃ group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross biological membranes and reach its target. mdpi.comnbinno.com

Modulation of Electronic Properties: As a powerful electron-withdrawing group, the −CF₃ substituent can significantly alter the acidity or basicity of nearby functional groups, which can be crucial for binding to biological targets. mdpi.comwikipedia.org

An estimated 20-25% of all pharmaceuticals contain fluorine, including blockbuster drugs like fluoxetine (B1211875) (Prozac) and celecoxib (B62257) (Celebrex). wikipedia.orgalfa-chemistry.comwikipedia.orgnih.gov Similarly, in agrochemicals, fluorinated compounds constitute a significant portion of all commercial pesticides, owing to their enhanced efficacy and stability. wikipedia.orgchimia.ch The unique properties of organofluorines also lend them to applications in advanced materials, such as fluoropolymers (e.g., Teflon), refrigerants, and liquid crystals. wikipedia.orgnih.govnih.gov

Strategic Importance of Acyl Chlorides as Versatile Synthetic Intermediates

Acyl chlorides, also known as acid chlorides, are highly reactive derivatives of carboxylic acids, characterized by the −C(=O)Cl functional group. wikipedia.org Their importance in organic synthesis stems from their high electrophilicity; the carbon atom of the carbonyl group is bonded to two strongly electronegative atoms (oxygen and chlorine), making it highly susceptible to attack by nucleophiles. libretexts.orgchemistrystudent.com

This reactivity makes acyl chlorides superior reagents for acylation reactions compared to their parent carboxylic acids. savemyexams.comfiveable.me They serve as versatile intermediates for the synthesis of a wide range of other functional groups through nucleophilic acyl substitution reactions. nbinno.comorganicchemistrytutor.com Common transformations include:

Esterification: Reaction with alcohols to form esters. libretexts.orgsavemyexams.com

Amidation: Reaction with ammonia (B1221849) or amines to produce amides. libretexts.orgsavemyexams.com

Anhydride Formation: Reaction with carboxylates to yield acid anhydrides. libretexts.orgorganicchemistrytutor.com

Friedel-Crafts Acylation: Reaction with aromatic compounds to form ketones. taylorandfrancis.com

Acyl chlorides are typically synthesized from carboxylic acids using reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). savemyexams.comlibretexts.org Their high reactivity means they react vigorously with water and must be handled in anhydrous (dry) conditions. chemistrystudent.comchemguide.co.uk

Influence of the Trifluoromethyl Group on the Reactivity and Stability of Aromatic Acyl Chlorides

When a trifluoromethyl (−CF₃) group is attached to an aromatic ring, it exerts a powerful influence on the reactivity of other substituents, including an acyl chloride group. The −CF₃ group is one of the strongest electron-withdrawing groups used in organic chemistry, primarily through a strong inductive effect (−I). tcichemicals.comnih.gov

This electron-withdrawing nature has several key consequences for a molecule like 3-(Trifluoromethyl)benzoyl chloride:

Increased Electrophilicity: The −CF₃ group pulls electron density away from the aromatic ring and, consequently, from the acyl chloride's carbonyl carbon. This makes the carbonyl carbon even more electron-deficient and therefore more reactive towards nucleophiles compared to unsubstituted benzoyl chloride. nbinno.com

Deactivation of the Aromatic Ring: The strong electron-withdrawing effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. youtube.com Any substitution that does occur is directed to the meta position relative to the −CF₃ group. youtube.com

Stability: While acyl chlorides are inherently reactive, acyl fluorides are noted to be more stable towards hydrolysis due to the stronger carbon-fluorine bond. beilstein-journals.orgresearchgate.net Conversely, the C-Cl bond in an acyl chloride is weaker, and its reactivity is primarily governed by the electrophilicity of the carbonyl carbon. The presence of the −CF₃ group enhances this electrophilicity. The stability of the acyl chloride itself is more related to its storage conditions, as delocalization effects within larger aromatic systems can contribute to stability. rsc.org

Focus Compound: 3-(Trifluoromethyl)benzoyl chloride

3-(Trifluoromethyl)benzoyl chloride is a key reagent that exemplifies the principles discussed above. It is a liquid at room temperature and serves as a critical building block for introducing the 3-(trifluoromethyl)benzoyl moiety into larger, more complex molecules. nbinno.comsigmaaldrich.com

Properties of 3-(Trifluoromethyl)benzoyl chloride

| Property | Value |

| CAS Number | 2251-65-2 |

| Molecular Formula | C₈H₄ClF₃O |

| Molecular Weight | 208.57 g/mol |

| Boiling Point | 184-186 °C (at 750 mmHg) |

| Density | 1.383 g/mL (at 25 °C) |

| Refractive Index | n20/D 1.477 |

Data sourced from references sigmaaldrich.comnist.govchemicalbook.com

This compound is utilized in the synthesis of pharmaceuticals and agrochemicals where the presence of the trifluoromethyl group is desired to enhance biological activity or improve pharmacokinetic profiles. nbinno.comsigmaaldrich.com For example, it has been used in the preparation of intermediates for synthesizing substituted pyrazolo[1,5-a]pyrimidines, a class of compounds investigated for their biological activities. sigmaaldrich.comchemicalbook.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H5ClF3O- |

|---|---|

Molecular Weight |

209.57 g/mol |

IUPAC Name |

3-(trifluoromethyl)benzaldehyde;chloride |

InChI |

InChI=1S/C8H5F3O.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-12;/h1-5H;1H/p-1 |

InChI Key |

DSIXBSBVEBXDCC-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=O.[Cl-] |

Origin of Product |

United States |

Mechanistic Investigations and Reactivity Profiles of 3 Trifluoromethyl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions Involving 3-(Trifluoromethyl)benzoyl Chloride.

The primary mode of reactivity for 3-(trifluoromethyl)benzoyl chloride is the nucleophilic acyl substitution. This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride leaving group. The strong electron-withdrawing nature of the trifluoromethyl group at the meta-position of the benzene (B151609) ring increases the partial positive charge on the carbonyl carbon, thereby making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.

Common nucleophiles that readily react with 3-(trifluoromethyl)benzoyl chloride include alcohols, amines, and water. The reaction with alcohols (alcoholysis) yields esters, while the reaction with amines (aminolysis) produces amides. Hydrolysis, the reaction with water, results in the formation of 3-(trifluoromethyl)benzoic acid. These reactions are typically rapid and highly exothermic.

For instance, the reaction of 3-(trifluoromethyl)benzoyl chloride with a primary amine, such as ethylamine, proceeds vigorously to form N-ethyl-3-(trifluoromethyl)benzamide. chemguide.co.uk Similarly, its reaction with an alcohol like ethanol (B145695) would yield ethyl 3-(trifluoromethyl)benzoate. libretexts.org These transformations are fundamental in the synthesis of a wide array of chemical compounds, including pharmaceuticals and agrochemicals, where the trifluoromethyl group can impart desirable properties such as increased metabolic stability and lipophilicity. nbinno.commdpi.com

Detailed Mechanistic Studies of Acylation Processes with Diverse Nucleophiles.

The acylation of nucleophiles by 3-(trifluoromethyl)benzoyl chloride proceeds through a well-established two-step mechanism known as the nucleophilic addition-elimination mechanism.

The initial step involves the nucleophilic attack on the carbonyl carbon. chemguide.co.uklibretexts.org The lone pair of electrons from the nucleophile (e.g., the oxygen in an alcohol or the nitrogen in an amine) forms a new bond with the carbonyl carbon. chemguide.co.uklibretexts.org This leads to the breaking of the pi bond of the carbonyl group, and the electrons are pushed onto the electronegative oxygen atom, resulting in the formation of a tetrahedral intermediate.

In the second step, the tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, being an excellent leaving group, is expelled.

In the case of reactions with neutral nucleophiles like alcohols and amines, a final deprotonation step occurs. For an alcohol, the initially formed oxonium ion is deprotonated, often by the expelled chloride ion or another base present in the reaction mixture, to yield the final ester product and hydrochloric acid. libretexts.org For an amine, the resulting ammonium (B1175870) ion is deprotonated to give the corresponding amide. chemguide.co.uk This deprotonation is often carried out by another molecule of the amine, which acts as a base. chemguide.co.uk

Analysis of Chemoselectivity and Functional Group Tolerance in Reactions of 3-(Trifluoromethyl)benzoyl Chloride.

Chemoselectivity is a critical aspect of the synthetic utility of 3-(trifluoromethyl)benzoyl chloride, particularly when reacting with polyfunctional molecules. The high reactivity of the acyl chloride group allows for selective acylation of more nucleophilic sites over less nucleophilic ones. For instance, in a molecule containing both an alcohol and a less reactive functional group, 3-(trifluoromethyl)benzoyl chloride can selectively acylate the alcohol.

Studies on related benzoyl chlorides have demonstrated high chemoselectivity. For example, in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA), benzoyl chloride can selectively acylate secondary alcohols over tertiary alcohols. organic-chemistry.org It is expected that 3-(trifluoromethyl)benzoyl chloride would exhibit similar or even enhanced selectivity due to the electronic influence of the trifluoromethyl group.

The reactions involving 3-(trifluoromethyl)benzoyl chloride are also known to tolerate a wide range of other functional groups. For example, in transition metal-catalyzed reactions, functional groups such as esters, nitro groups, and cyano groups are often compatible. acs.orgacs.org This tolerance is crucial for the synthesis of complex molecules where protecting group strategies can be minimized.

The table below summarizes the expected reactivity and selectivity of 3-(trifluoromethyl)benzoyl chloride with various functional groups.

Role of Transition Metal Catalysis in Transformations Utilizing 3-(Trifluoromethyl)benzoyl Chloride.

While 3-(trifluoromethyl)benzoyl chloride is highly reactive on its own, it also plays a role in transition metal-catalyzed reactions. In some instances, it can be used as a precursor or reactant in catalytic cycles.

One area where benzoyl chlorides are utilized is in palladium-catalyzed cross-coupling reactions. Although direct use of 3-(trifluoromethyl)benzoyl chloride as a coupling partner is less common than aryl halides, related transformations highlight its potential. For example, N-benzoyl benzoxazinones can undergo transition-metal-catalyzed decarboxylative cyclization to produce trifluoromethyl-3,1-benzoxazines. nih.gov This suggests the involvement of the benzoyl moiety in the catalytic cycle.

Furthermore, in Friedel-Crafts acylation reactions, which are often catalyzed by Lewis acids like aluminum chloride, 3-(trifluoromethyl)benzoyl chloride can be used to introduce the 3-(trifluoromethyl)benzoyl group onto an aromatic ring. chemguide.co.uk While not a transition metal in the strictest sense, the catalytic principle is relevant.

The table below provides examples of reactions where benzoyl chloride derivatives are involved in transition metal-catalyzed processes, suggesting potential applications for 3-(trifluoromethyl)benzoyl chloride.

Table of Compounds

Applications of 3 Trifluoromethyl Benzoyl Chloride in Complex Molecule Synthesis

Utilization as a Key Building Block for the Construction of Fluorinated Chemical Intermediates

3-(Trifluoromethyl)benzoyl chloride is extensively used as a primary building block for the synthesis of a wide array of fluorinated chemical intermediates. Its acyl chloride functionality allows for facile reactions with a variety of nucleophiles, such as amines, alcohols, and hydrazines, to introduce the 3-(trifluoromethyl)benzoyl moiety into a larger molecular framework.

A prominent application is in the synthesis of precursors for kinase inhibitors. For instance, it is a key reactant in the preparation of intermediates for C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines. sigmaaldrich.com One notable example is the synthesis of N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide, a potent B-Raf kinase inhibitor. sigmaaldrich.com In this synthesis, 3-(trifluoromethyl)benzoyl chloride is reacted with an aminophenyl-pyrazolo[1,5-a]pyrimidine intermediate to form the final amide product.

Table 1: Examples of Fluorinated Intermediates from 3-(Trifluoromethyl)benzoyl Chloride

| Intermediate Class | Specific Example | Application |

| Benzamides | N-(3-(pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide | Kinase Inhibitors |

| Benzamides | 3-(4-(2-Fluorobenzoyl)piperazine-1-carbonyl)-N-(3-(trifluoromethyl)phenyl)benzamide | Anticancer Agents |

| Benzamides | 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides | Discoidin Domain Receptor Inhibitors |

| Hydrazides | N'-(3-(Trifluoromethyl)benzoyl)hydrazide | Precursors for Heterocycles |

The resulting benzamide (B126) intermediates are crucial components of advanced molecular scaffolds designed to interact with specific biological targets. The trifluoromethyl group in these intermediates often plays a critical role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates. nih.gov

Synthetic Pathways to Fluorinated Heterocyclic Compounds

The versatility of 3-(trifluoromethyl)benzoyl chloride extends to the synthesis of a variety of fluorinated heterocyclic compounds, which are core structures in many pharmaceuticals. The introduction of the 3-(trifluoromethyl)phenyl group can significantly enhance the biological activity of these heterocyclic systems.

Pyrazolo[1,5-a]pyrimidines: As mentioned, a significant application of 3-(trifluoromethyl)benzoyl chloride is in the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. These compounds are often investigated as potent kinase inhibitors. The synthesis typically involves the acylation of an amino-substituted pyrazolo[1,5-a]pyrimidine core with 3-(trifluoromethyl)benzoyl chloride to yield the target molecule. sigmaaldrich.com

Pyrazoles: While direct synthesis of celecoxib (B62257) analogues using 3-(trifluoromethyl)benzoyl chloride is not the standard route, the structural motif is highly relevant. The synthesis of pyrazole-containing compounds often involves the condensation of a 1,3-dione with a hydrazine (B178648) derivative. zenodo.org 3-(Trifluoromethyl)benzoyl chloride can be used to synthesize the necessary trifluoromethylated 1,3-dione precursor. For example, it can be reacted with a ketone enolate in a Claisen condensation-type reaction to afford a trifluoromethylated β-diketone, a key intermediate for pyrazole (B372694) synthesis.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from acyl hydrazides, which are readily prepared from 3-(trifluoromethyl)benzoyl chloride. The general route involves the reaction of 3-(trifluoromethyl)benzoyl chloride with hydrazine to form the corresponding N'-(3-(trifluoromethyl)benzoyl)hydrazide. This intermediate can then undergo cyclodehydration, often in the presence of a dehydrating agent like phosphorus oxychloride or by reacting with another acyl chloride, to form the 3,5-disubstituted-1,2,4-oxadiazole ring. researchgate.net

Stereoselective Construction of Fluorinated Quaternary Carbon Centers

The stereoselective construction of carbon centers bearing a fluorine or a trifluoromethyl group is a significant challenge in organic synthesis, with profound implications for drug design. The creation of fluorinated quaternary stereocenters, in particular, is an area of intense research.

While the direct use of 3-(trifluoromethyl)benzoyl chloride in catalytic asymmetric reactions to generate fluorinated quaternary carbons is not extensively documented in the reviewed literature, its derivatives can be envisioned as substrates in such transformations. For instance, trifluoromethylated ketones derived from 3-(trifluoromethyl)benzoyl chloride could potentially serve as electrophiles in stereoselective aldol (B89426) or Mannich reactions.

The general strategies for constructing these challenging stereocenters often involve:

Asymmetric Fluorination: The use of chiral fluorinating agents to introduce fluorine enantioselectively. chemicalbook.com

Reactions with Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction, such as alkylation or an aldol reaction. wikipedia.org

Organocatalysis: Employing small chiral organic molecules to catalyze the stereoselective formation of the C-F or C-CF3 bond.

Although direct examples involving 3-(trifluoromethyl)benzoyl chloride are scarce, the principles of asymmetric synthesis suggest that chiral auxiliaries or catalysts could be employed to control the stereochemistry of reactions involving this reagent or its immediate derivatives, opening avenues for the future development of methodologies to construct fluorinated quaternary carbon centers. nih.govnih.gov

Derivatization Strategies for the Preparation of Advanced Organic Scaffolds

3-(Trifluoromethyl)benzoyl chloride is a powerful tool for the derivatization of molecules to create advanced organic scaffolds with tailored properties, particularly in the field of medicinal chemistry. The reactivity of the acyl chloride allows for its incorporation into a wide range of molecular architectures.

Kinase Inhibitors: A major application of 3-(trifluoromethyl)benzoyl chloride is in the synthesis of libraries of kinase inhibitors. By reacting it with various amine-containing core structures, researchers can generate a diverse set of candidate molecules. For example, novel phthalic-based anticancer tyrosine kinase inhibitors have been synthesized where the 3-(trifluoromethyl)phenylamide moiety is a key feature for biological activity. nih.gov The general scheme involves the amide bond formation between a piperazine-functionalized carboxylic acid and 3-(trifluoromethyl)aniline, or alternatively, the reaction of a carboxylic acid-functionalized core with 3-(trifluoromethyl)benzoyl chloride.

Table 2: Derivatization of Core Scaffolds with 3-(Trifluoromethyl)benzoyl Chloride

| Core Scaffold | Derivatization Reaction | Resulting Scaffold | Therapeutic Area |

| Pyrazolo[1,5-a]pyrimidine | Amidation | N-Aryl-3-(trifluoromethyl)benzamides | Oncology (B-Raf inhibitors) |

| Quinazoline | Amidation | N-(Quinazolin-yl)-3-(trifluoromethyl)benzamides | Oncology (DDR inhibitors) |

| Phthalic Acid | Amidation of piperazine (B1678402) linker | Phthalic-based benzamides | Oncology (Tyrosine kinase inhibitors) |

Combinatorial Chemistry: The robust nature of the reaction between 3-(trifluoromethyl)benzoyl chloride and amines makes it highly suitable for combinatorial chemistry approaches to drug discovery. By combining this reagent with a library of different amine-containing building blocks, large numbers of distinct compounds can be rapidly synthesized and screened for biological activity. This strategy accelerates the discovery of new lead compounds.

The derivatization with the 3-(trifluoromethyl)benzoyl group often aims to enhance properties such as membrane permeability and metabolic stability, which are crucial for the development of effective oral medications. daneshyari.com The trifluoromethyl group's ability to engage in specific interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, is another key reason for its widespread use in the design of advanced organic scaffolds.

Research Directions in Fluorinated Organic Chemistry Utilizing Acyl Chlorides

Innovations in Pharmaceutical Development through Intermediates Derived from 3-(Trifluoromethyl)benzoyl Chloride

3-(Trifluoromethyl)benzoyl chloride is a crucial building block in the synthesis of a variety of pharmaceuticals. chemimpex.com The incorporation of the trifluoromethyl (CF3) group is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. nbinno.com This group can improve properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. chemimpex.comnbinno.com

One of the most notable applications of this intermediate is in the synthesis of the anti-inflammatory drug Celecoxib (B62257). google.comzenodo.org Celecoxib is a selective COX-2 inhibitor, and its synthesis involves the reaction of 4-methylacetophenone with ethyl trifluoroacetate (B77799) to form a diketone intermediate. zenodo.org This intermediate is then condensed with a substituted hydrazine (B178648), which can be prepared from precursors requiring the reactivity of an acyl chloride like 3-(trifluoromethyl)benzoyl chloride, to form the final pyrazole (B372694) structure of Celecoxib. zenodo.orgdaneshyari.com The trifluoromethyl group is essential for the drug's selective inhibition of the COX-2 enzyme. zenodo.org

Beyond Celecoxib, 3-(trifluoromethyl)benzoyl chloride is used to create a range of other pharmacologically active molecules. For example, it has been used in the preparation of intermediates for the synthesis of C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines, which have been investigated as potent B-Raf kinase inhibitors for cancer therapy.

The versatility of 3-(trifluoromethyl)benzoyl chloride allows for its use in creating diverse molecular scaffolds, leading to the development of novel therapeutic agents with improved efficacy and pharmacokinetic properties. chemimpex.comnbinno.com

Table 1: Examples of Pharmaceutical Intermediates Synthesized from 3-(Trifluoromethyl)benzoyl Chloride

| Intermediate | Therapeutic Area | Role of Trifluoromethyl Group |

| Pyrazolo[1,5-a]pyrimidine (B1248293) precursors | Oncology | Enhances kinase inhibition activity |

| Celecoxib precursors | Anti-inflammatory | Key for selective COX-2 inhibition |

Contributions to Advanced Agrochemical Formulations Research

In the field of agrochemicals, 3-(trifluoromethyl)benzoyl chloride serves as a key intermediate in the development of new pesticides and herbicides. chemimpex.com The trifluoromethyl group is known to enhance the biological activity of these compounds, leading to more effective crop protection solutions. nbinno.com

One prominent example of an agrochemical derived from a trifluoromethylphenyl structure is the herbicide Clearcide®, chemically known as 3-(3-Chloro-4-chlorodifluoromethylthiophenyl)-1,1-dimethylurea. acs.org While not directly synthesized from 3-(trifluoromethyl)benzoyl chloride, it highlights the importance of the trifluoromethylphenyl moiety in agrochemical design. The synthesis of such complex molecules often involves intermediates where an acyl chloride functionality is used to build the core structure.

The electron-withdrawing nature of the trifluoromethyl group can influence the molecule's mode of action and its interaction with target enzymes or receptors in pests and weeds. nbinno.com This leads to the development of agrochemicals with improved potency and selectivity, which can result in lower application rates and reduced environmental impact.

Research in this area continues to explore the synthesis of novel agrochemicals using 3-(trifluoromethyl)benzoyl chloride and related fluorinated building blocks to address the challenges of pest resistance and to develop more sustainable agricultural practices.

Table 2: Influence of the Trifluoromethyl Group in Agrochemicals

| Property | Effect of Trifluoromethyl Group |

| Biological Activity | Often increases potency and efficacy |

| Metabolic Stability | Can enhance resistance to degradation |

| Lipophilicity | Affects uptake and translocation in plants and pests |

Development of Specialty Chemicals and Functional Materials

The unique properties imparted by the trifluoromethyl group make 3-(trifluoromethyl)benzoyl chloride a valuable reagent in the synthesis of specialty chemicals and advanced functional materials. chemimpex.comnbinno.com The strong electron-withdrawing nature and steric bulk of the CF3 group can significantly alter the physical and chemical properties of polymers, dyes, and other materials. nbinno.com

In materials science, this compound is employed in the creation of polymers and coatings with enhanced chemical and thermal resistance. nbinno.comchemimpex.com Fluorinated polymers are known for their durability, low surface energy, and stability in harsh environments. nbinno.com By incorporating the 3-(trifluoromethyl)benzoyl moiety into a polymer backbone, researchers can tailor these properties for specific applications, such as high-performance coatings, specialty membranes, and advanced electronic components. nbinno.comchemimpex.com

The reactivity of the acyl chloride group allows for straightforward polymerization reactions, such as polycondensation, to produce a variety of polyesters and polyamides. The resulting materials often exhibit improved solubility in organic solvents, which can be advantageous for processing and fabrication.

The development of these specialty materials opens up possibilities for new technologies in fields ranging from aerospace and electronics to specialized industrial applications where high performance and durability are critical.

Table 3: Applications of Functional Materials Derived from 3-(Trifluoromethyl)benzoyl Chloride

| Material Type | Key Properties | Potential Applications |

| Fluorinated Polyesters | Enhanced thermal stability, chemical resistance | High-performance coatings, specialty films |

| Fluorinated Polyamides | Improved solubility, durability | Advanced engineering plastics, membranes |

Emerging Methodologies for Carbon-Fluorine Bond Formation and Functionalization Relevant to Acyl Halides

The formation of carbon-fluorine (C-F) bonds is a central theme in modern organic chemistry, driven by the significant impact of fluorine on the properties of organic molecules. rsc.orgrsc.org While 3-(trifluoromethyl)benzoyl chloride is a pre-fluorinated building block, the broader field of C-F bond formation is continually evolving, with new methods that are relevant to the synthesis and functionalization of acyl halides. rsc.orgnih.gov

Recent research has focused on the development of novel fluorinating reagents and catalytic systems to achieve more efficient and selective C-F bond formation. nih.govsemanticscholar.org For instance, transition metal-mediated trifluoromethylation reactions have seen significant advancements, providing new ways to introduce the CF3 group into organic molecules. rsc.orgrsc.org These methods often offer milder reaction conditions and broader substrate scopes compared to traditional approaches. rsc.org

In the context of acyl halides, new methods for the direct conversion of carboxylic acids to acyl fluorides have been developed. researchgate.netacs.orgacs.org Acyl fluorides are gaining attention as valuable alternatives to acyl chlorides due to their balanced stability and reactivity. beilstein-journals.org They are generally more stable to hydrolysis than acyl chlorides but are still highly effective acylating agents. beilstein-journals.org Research into the activation of the C-F bond in acyl fluorides for catalytic transformations is also an active area. elsevierpure.comthieme-connect.comresearchgate.net

Furthermore, methodologies such as palladium-catalyzed carbonylative synthesis of acyl fluorides from organic halides have emerged, expanding the toolkit for preparing these important intermediates. organic-chemistry.org These advancements in C-F bond formation and acyl halide chemistry are expected to facilitate the synthesis of increasingly complex and functional fluorinated molecules for a wide range of applications. rsc.orgnih.gov

Table 4: Comparison of Acyl Halides

| Acyl Halide | Relative Stability | Relative Reactivity |

| Acyl Fluoride (B91410) | High | Moderate |

| Acyl Chloride | Moderate | High |

Computational Chemistry and Theoretical Aspects of 3 Trifluoromethyl Benzoyl Chloride

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and predicting the reactivity of molecules. For 3-(Trifluoromethyl)benzoyl chloride, DFT calculations can provide a detailed understanding of how the interplay between the electron-withdrawing trifluoromethyl (-CF3) group and the reactive benzoyl chloride moiety governs its chemical behavior.

DFT studies typically involve the calculation of various molecular orbitals and electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are crucial in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.

In the case of 3-(Trifluoromethyl)benzoyl chloride, the strong electron-withdrawing nature of the -CF3 group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzoyl chloride. This effect can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 3-(Trifluoromethyl)benzoyl chloride, the MEP map would be expected to show a significant positive potential around the carbonyl carbon, confirming its high electrophilicity. Conversely, negative potential would be localized on the oxygen and chlorine atoms, as well as the fluorine atoms of the trifluoromethyl group.

Table 1: Calculated Electronic Properties of 3-(Trifluoromethyl)benzoyl Chloride and Related Compounds using DFT (B3LYP/6-31G)*

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Benzoyl Chloride | -7.52 | -1.25 | 6.27 | 3.45 |

| 3-(Trifluoromethyl)benzoyl Chloride | -7.89 | -1.88 | 6.01 | 4.12 |

| 4-(Trifluoromethyl)benzoyl Chloride | -7.95 | -1.92 | 6.03 | 2.58 |

Note: The data in this table is illustrative and based on general chemical principles. Actual values may vary depending on the specific computational methods and basis sets used.

Molecular Modeling of Reaction Pathways, Transition States, and Energetics

Molecular modeling is an essential computational technique for mapping out the intricate details of a chemical reaction. By simulating the reaction pathway, it is possible to identify key intermediates and, most importantly, the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For 3-(Trifluoromethyl)benzoyl chloride, a common and important reaction is acylation, for instance, the reaction with an alcohol to form an ester. Molecular modeling of this reaction would typically proceed as follows:

Reactant and Product Optimization: The geometries of the reactants (3-(trifluoromethyl)benzoyl chloride and the alcohol) and the products (the corresponding ester and hydrochloric acid) are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure is performed. This involves finding a saddle point on the potential energy surface that connects the reactants and products. For the acylation reaction, the transition state would likely involve the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the benzoyl chloride, with the concomitant breaking of the C-Cl bond.

Frequency Calculation: Once a potential transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state indeed connects the reactants and the products.

Table 2: Calculated Energetics for the Acylation of Methanol with Substituted Benzoyl Chlorides

| Acylating Agent | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Benzoyl Chloride | 15.2 | -10.5 |

| 3-(Trifluoromethyl)benzoyl Chloride | 13.8 | -11.2 |

| 4-Methoxybenzoyl Chloride | 16.5 | -9.8 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on the electronic effects of the substituents.

Predictive Computational Approaches for Novel Reactivity and Synthetic Opportunities

Beyond analyzing known reactions, computational chemistry offers exciting possibilities for predicting novel reactivity and discovering new synthetic pathways. By exploring the potential energy surface of a molecule and its interactions with various reagents, it is possible to identify previously unknown but energetically favorable reactions.

For 3-(Trifluoromethyl)benzoyl chloride, predictive computational approaches could be employed to:

Screen for Novel Nucleophiles: By calculating the activation energies for reactions with a wide range of nucleophiles, it may be possible to identify unconventional partners that could lead to novel products.

Explore Pericyclic Reactions: Although less common for acyl chlorides, computational screening could investigate the possibility of 3-(trifluoromethyl)benzoyl chloride participating in pericyclic reactions, such as Diels-Alder or cycloaddition reactions, under specific conditions or with particular substrates. The electronic modifications induced by the trifluoromethyl group might open up reaction channels that are not accessible to simpler benzoyl chlorides.

Design of Catalytic Cycles: Computational modeling can be instrumental in the design of new catalysts that can activate 3-(trifluoromethyl)benzoyl chloride for specific transformations. By understanding the binding of the substrate to a catalyst and the subsequent reaction steps, more efficient and selective catalytic systems can be developed.

The use of machine learning and artificial intelligence in conjunction with quantum chemical calculations is a rapidly growing area that promises to accelerate the discovery of new reactions. By training algorithms on large datasets of known reactions, it is possible to create models that can predict the outcomes of unknown reactions with increasing accuracy. Such approaches could be applied to 3-(trifluoromethyl)benzoyl chloride to generate hypotheses about its reactivity that can then be tested experimentally.

Analytical Methodologies for Research Characterization of 3 Trifluoromethyl Benzoyl Chloride and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural elucidation of 3-(Trifluoromethyl)benzoyl chloride and its derivatives. Each technique provides unique information about the molecular framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 3-(Trifluoromethyl)benzoyl chloride, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The proton NMR spectrum reveals the number and electronic environment of hydrogen atoms. In a typical ¹H NMR spectrum of 3-(Trifluoromethyl)benzoyl chloride, the aromatic protons appear as distinct signals in the downfield region (δ 7.5-8.3 ppm) due to the electron-withdrawing effects of the carbonyl chloride and trifluoromethyl groups. chemicalbook.com A representative analysis shows a singlet and three distinct multiplets corresponding to the four protons on the benzene (B151609) ring. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the carbonyl carbon, the aromatic carbons, and the carbon of the trifluoromethyl group, which often appears as a quartet due to coupling with the fluorine atoms.

¹⁹F NMR: This technique is particularly useful for fluorinated compounds. The ¹⁹F NMR spectrum of 3-(Trifluoromethyl)benzoyl chloride would show a singlet for the -CF₃ group, and its chemical shift provides confirmation of the electronic environment. rsc.org

Interactive Table 1: Representative NMR Data for 3-(Trifluoromethyl)benzoyl Chloride

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.29 | Singlet (s) | Aromatic C-H |

| ¹H | ~8.19 | Doublet (d) | Aromatic C-H |

| ¹H | ~7.83 | Doublet (d) | Aromatic C-H |

| ¹H | ~7.55 | Triplet (t) | Aromatic C-H |

| ¹³C | ~167 | Singlet | C=O |

| ¹³C | ~135 | Singlet | C-COCl |

| ¹³C | ~133 | Quartet | C-CF₃ |

| ¹³C | ~123 | Quartet | C F₃ |

| ¹⁹F | ~ -63 | Singlet | -CF₃ |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument frequency.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 3-(Trifluoromethyl)benzoyl chloride is dominated by several strong absorption bands. chemicalbook.comnist.gov The most prominent is the sharp, intense peak corresponding to the carbonyl (C=O) stretch of the acyl chloride, which typically appears at a high wavenumber (around 1770-1800 cm⁻¹) due to the electron-withdrawing nature of the adjacent chlorine atom. Additionally, strong absorptions corresponding to the C-F stretching vibrations of the trifluoromethyl group are observed, usually in the 1100-1350 cm⁻¹ region. nist.govnist.gov

Interactive Table 2: Key IR Absorption Bands for 3-(Trifluoromethyl)benzoyl Chloride

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Acyl Chloride) | 1770 - 1800 | Strong, Sharp |

| C-F Stretches (-CF₃) | 1320 - 1350 | Strong |

| C-F Stretches (-CF₃) | 1100 - 1200 | Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of its structure. nist.gov In the electron ionization (EI) mass spectrum of 3-(Trifluoromethyl)benzoyl chloride, the molecular ion peak [M]⁺ is observed at m/z 208, corresponding to the molecular weight of the compound. chemicalbook.comnist.gov A characteristic fragmentation pattern involves the loss of the chlorine atom, leading to a prominent peak for the acylium ion [M-Cl]⁺ at m/z 173. rsc.org Another significant fragment is often observed at m/z 145, corresponding to the loss of both chlorine and carbon monoxide ([M-COCl]⁺), which represents the 3-(trifluoromethyl)phenyl cation. chemicalbook.com

Interactive Table 3: Major Fragments in the Mass Spectrum of 3-(Trifluoromethyl)benzoyl Chloride

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 208 | Molecular Ion [M]⁺ | [C₈H₄ClF₃O]⁺ |

| 173 | Acylium Ion [M-Cl]⁺ | [C₈H₄F₃O]⁺ |

| 145 | 3-(Trifluoromethyl)phenyl Cation [M-COCl]⁺ | [C₇H₄F₃]⁺ |

| 95 | [C₆H₄F]⁺ |

Chromatographic Methods for Purity Assessment, Reaction Monitoring, and Product Isolation

Chromatographic techniques are essential for separating components of a mixture, making them invaluable for assessing the purity of 3-(Trifluoromethyl)benzoyl chloride, monitoring the conversion of reactants to products, and for the isolation of target derivatives.

Gas Chromatography (GC)

Gas chromatography is a highly effective method for assessing the purity of volatile and thermally stable compounds like 3-(Trifluoromethyl)benzoyl chloride. avantorsciences.com The compound can be injected directly into a GC system equipped with a suitable capillary column (e.g., one with a 5% phenyl-95% methylpolysiloxane stationary phase) and a flame ionization detector (FID) or a mass spectrometer (MS). chromforum.org The purity is determined by the relative area of the peak corresponding to the compound compared to the total area of all peaks in the chromatogram. avantorsciences.com

For reaction monitoring, GC-MS is particularly powerful. It allows for the separation and identification of reactants, intermediates, products, and byproducts in a crude reaction mixture, providing a detailed snapshot of the reaction's progress. researchgate.net This is especially useful in reactions like Friedel-Crafts acylation, where multiple regioisomers might be formed. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Direct analysis of acyl chlorides like 3-(Trifluoromethyl)benzoyl chloride by HPLC can be challenging due to their high reactivity and susceptibility to hydrolysis by trace amounts of water in the mobile phase or on the stationary phase. chromforum.org This can lead to peak tailing and inaccurate quantification.

However, HPLC is the premier tool for the analysis, purification, and isolation of the more stable derivatives of 3-(Trifluoromethyl)benzoyl chloride, such as amides and esters. These derivatives are commonly analyzed using reversed-phase HPLC. A typical method involves a C18 stationary phase with a gradient elution mobile phase, often consisting of acetonitrile (B52724) and water or an aqueous buffer like ammonium (B1175870) formate. nih.govnih.gov Detection is typically achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). chromatographyonline.com LC-MS provides both retention time and mass spectral data, enabling confident identification and quantification of the target derivative during reaction monitoring or for final purity assessment. nih.govchromatographyonline.com

Interactive Table 4: Common Chromatographic Methods for 3-(Trifluoromethyl)benzoyl Chloride and its Derivatives

| Technique | Analyte | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas | Purpose |

|---|---|---|---|---|

| Gas Chromatography (GC) | 3-(Trifluoromethyl)benzoyl Chloride | 5% Phenyl Polysiloxane | Helium, Nitrogen | Purity Assessment |

| GC-Mass Spectrometry (GC-MS) | Reaction Mixtures | 5% Phenyl Polysiloxane | Helium | Reaction Monitoring, Isomer Identification |

Future Perspectives and Challenges in the Research of Fluorinated Acyl Chlorides

Development of Sustainable and Environmentally Benign Synthetic Strategies

A significant future direction in the chemistry of fluorinated acyl chlorides is the development of more sustainable and environmentally friendly synthetic methods. Traditional routes to compounds like 3-(trifluoromethyl)benzoyl chloride often rely on harsh reagents and solvents that are not aligned with the principles of green chemistry. For instance, a common synthesis involves the use of sulfuryl dichloride and pyridine, which present environmental and handling challenges.

Future research will likely focus on several key areas to improve sustainability:

Alternative Reagents: Exploring milder and less hazardous chlorinating agents to replace traditional ones like thionyl chloride and sulfuryl dichloride. This includes the development of catalytic systems that can generate the acyl chloride in situ from the corresponding carboxylic acid with high atom economy.

Greener Solvents: Moving away from chlorinated solvents towards more benign alternatives. Research into reactions in bio-based solvents, ionic liquids, or even aqueous systems is a promising avenue. For example, studies on amide synthesis from acid chlorides have demonstrated the potential of bio-based solvents like Cyrene™.

Process Intensification: The adoption of continuous flow chemistry offers significant advantages in terms of safety, efficiency, and waste reduction. acs.org Flow processes can allow for better control over reaction parameters, enabling the use of more reactive intermediates in a contained and safe manner.

Life Cycle Assessment (LCA): A holistic approach to evaluating the environmental impact of a synthetic route, from raw material extraction to final product disposal, will be crucial. acs.org Applying LCA to the synthesis of fluorinated acyl chlorides will help identify hotspots in current processes and guide the development of more sustainable alternatives.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The exploration of novel catalytic systems is paramount for enhancing the reactivity and selectivity of reactions involving fluorinated acyl chlorides. While 3-(trifluoromethyl)benzoyl chloride is already a reactive species, catalysts can offer pathways to new transformations and improve the efficiency of existing ones.

Key areas of development include:

Transition-Metal Catalysis: Palladium, copper, and nickel complexes have shown great promise in a variety of transformations involving fluorinated compounds. acs.orgbeilstein-journals.org For 3-(trifluoromethyl)benzoyl chloride, this could involve novel cross-coupling reactions where the acyl chloride participates in, for example, decarbonylative coupling to introduce the 3-(trifluoromethyl)phenyl group into a target molecule. Palladium-catalyzed reactions have been shown to be effective for aryl acetylenes with electron-withdrawing substituents like a trifluoromethyl group. google.com

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with advantages in terms of cost, toxicity, and air/moisture stability. nbinno.com Chiral organocatalysts could be employed in asymmetric reactions with derivatives of 3-(trifluoromethyl)benzoyl chloride to produce enantiomerically enriched products.

Photoredox Catalysis: This rapidly emerging field uses visible light to drive chemical reactions under mild conditions. princeton.edu Photoredox catalysis could enable novel transformations of 3-(trifluoromethyl)benzoyl chloride that are not accessible through traditional thermal methods, such as radical-based reactions.

Dual Catalysis: Combining two different catalytic cycles in one pot can lead to unique and powerful transformations. For instance, a combination of a chiral nucleophile and an achiral transition metal complex has been used for the enantioselective α-fluorination of acid chlorides. researchgate.net

These advanced catalytic systems will be instrumental in not only improving existing reactions but also in discovering new ways to utilize fluorinated acyl chlorides as building blocks for complex molecules.

Expanding the Scope of Derivatization Reactions to Undiscovered Chemical Space

3-(Trifluoromethyl)benzoyl chloride is a versatile reagent primarily used for acylation reactions with a wide range of nucleophiles. beilstein-journals.org This reactivity allows for the synthesis of a vast number of derivatives, including amides, esters, and ketones. The future in this area lies in using this fundamental reactivity to explore previously undiscovered chemical space.

This exploration can be envisioned in several ways:

Novel Nucleophiles: Reacting 3-(trifluoromethyl)benzoyl chloride with new and complex nucleophiles, such as highly functionalized natural products or novel heterocyclic scaffolds, can lead to the creation of molecules with unique biological or material properties. acs.org For instance, it has been used to prepare intermediates for C-2 and C-3 substituted pyrazolo[1,5-a]pyrimidines. masterorganicchemistry.com

Late-Stage Functionalization: A key strategy in drug discovery is the late-stage functionalization of complex molecules to rapidly generate analogues for structure-activity relationship studies. 3-(Trifluoromethyl)benzoyl chloride can be a valuable tool in this context, allowing for the introduction of the 3-(trifluoromethyl)benzoyl group onto a lead compound to modulate its properties.

Accessing New Reaction Pathways: While acylation is the primary mode of reactivity, exploring conditions that favor alternative reaction pathways could lead to novel structures. This might involve catalytic systems that promote, for example, cycloaddition reactions or rearrangements.

By systematically exploring the reactions of 3-(trifluoromethyl)benzoyl chloride with a diverse and ever-expanding library of nucleophiles and under a variety of reaction conditions, chemists can continue to populate the chemical space with novel fluorinated compounds for screening in various applications.

Addressing Fundamental Challenges in Selective Fluorination and Directed Functionalization

A persistent challenge in organofluorine chemistry is the selective introduction of fluorine atoms and the directed functionalization of fluorinated molecules. For a molecule like 3-(trifluoromethyl)benzoyl chloride, this presents several fundamental challenges and opportunities for future research.

Selective Fluorination: While 3-(trifluoromethyl)benzoyl chloride already contains a trifluoromethyl group, there may be interest in introducing additional fluorine atoms onto the aromatic ring. Developing methods for the regioselective fluorination of such a deactivated ring system is a significant challenge. Current methods often lack selectivity and require harsh conditions. Future advancements in this area will likely come from the development of new fluorinating reagents and catalytic systems that can operate under milder conditions and with greater control.

Directed C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis. acs.org For 3-(trifluoromethyl)benzoyl chloride, this could involve the selective activation of one of the C-H bonds on the aromatic ring for subsequent modification. The strongly electron-withdrawing nature of both the trifluoromethyl and benzoyl chloride groups directs electrophilic aromatic substitution to the meta-position (relative to each other, which are positions 4 and 6 on the ring). However, developing catalytic systems that can override this inherent reactivity to achieve ortho or para functionalization is a major goal. acs.org This would significantly expand the range of accessible derivatives from this common starting material.

Controlling Reactivity: The trifluoromethyl group is generally considered to be a stable and robust functional group. However, under certain conditions, it can undergo transformations. A deeper understanding of the reactivity of the C-F bonds in the trifluoromethyl group, and developing methods to selectively activate one of these bonds for further functionalization, represents a long-term and ambitious challenge.

Addressing these fundamental challenges will require a combination of new reagent design, catalyst development, and a deeper mechanistic understanding of the underlying chemical transformations. Success in these areas will unlock new possibilities for the synthesis of complex and novel fluorinated molecules.

Interactive Data Table of Compounds

| Compound Name | CAS Number | Molecular Formula |

| 3-(Trifluoromethyl)benzoyl chloride | 2251-65-2 | C₈H₄ClF₃O |

| Pyridine | 110-86-1 | C₅H₅N |

| Sulfuryl dichloride | 7791-25-5 | Cl₂O₂S |

| Thionyl chloride | 7719-09-7 | Cl₂OS |

| Cyrene™ | 53716-82-8 | C₆H₈O₃ |

Q & A

Q. Q1. What are the common synthetic routes for preparing 3-(trifluoromethyl)benzaldehyde chloride, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or halogenation of trifluoromethyl-substituted precursors. For example:

- Halogenation: Chlorination of 3-(trifluoromethyl)benzaldehyde using thionyl chloride (SOCl₂) under reflux in anhydrous conditions achieves >85% yield .

- Catalytic Methods: Copper(I)/TMEDA systems can promote cross-coupling reactions with halogenated intermediates (e.g., aryl bromides), though aryl chlorides require higher temperatures (80–100°C) and extended reaction times (12–24 hrs) .

Key Considerations:

- Moisture-sensitive reactions demand rigorous drying of solvents (e.g., distilled CH₂Cl₂).

- Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) to avoid over-chlorination.

Basic Analytical Characterization

Q. Q2. How can researchers validate the purity and structure of this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR: Key peaks include δ ~10.2 ppm (aldehyde proton), δ 128–135 ppm (aromatic carbons), and δ 120–125 ppm (CF₃ group) .

- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 209.0 (calculated: 208.56) .

- Melting Point: Confirm consistency with literature values (e.g., 94.6°C for solid derivatives) .

Q. Q3. What factors govern the regioselectivity of nucleophilic substitutions in this compound?

Methodological Answer: The electron-withdrawing CF₃ group directs electrophilic/nucleophilic attacks to the meta and para positions. For example:

- Amination Reactions: Primary amines preferentially attack the aldehyde group, but steric hindrance from CF₃ can reduce yields. Use bulky ligands (e.g., TMEDA) to modulate reactivity .

- Grignard Additions: Organomagnesium reagents favor para-addition due to CF₃’s inductive effect, confirmed by NOESY NMR .

Experimental Design Tip:

- Conduct DFT calculations (e.g., Gaussian 16) to predict transition states and optimize ligand choice.

Advanced Data Contradictions

Q. Q4. How should researchers resolve discrepancies in reported physical properties (e.g., molecular weight, boiling point)?

Methodological Answer: Cross-reference authoritative databases (e.g., NIST, PubChem) and validate via experimental replication:

- Example Discrepancy: Molecular weight reported as 208.56 (NIST) vs. 224.56 (alternative sources) .

- Resolution: Confirm using high-resolution mass spectrometry (HRMS) and elemental analysis (C: 46.1%, H: 1.9%, Cl: 17.0%) .

Protocol:

- Purify samples via vacuum distillation (bp: 232.9°C at 760 mmHg) to eliminate impurities affecting measurements .

Safety and Handling

Q. Q5. What are the critical safety protocols for handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods (exposure limit: <1 ppm) due to volatility (vapor pressure: 0.0576 mmHg at 25°C) .

- PPE: Wear nitrile gloves and goggles; avoid contact with skin (R36/37/38: irritant) .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite.

Advanced Synthetic Applications

Q. Q6. How can this compound serve as a precursor for trifluoromethyl-substituted heterocycles?

Methodological Answer:

- Benzimidazole Synthesis: React with primary amines under Cu(I)/TMEDA catalysis to form 2-(trifluoromethyl)benzimidazoles (yield: 70–85%) .

- Pd-Catalyzed Cross-Couplings: Use Pd(PPh₃)₄ to couple with boronic acids, enabling access to biaryl derivatives .

Optimization Tip:

- Screen ligands (e.g., tris-o-furylphosphine) to enhance catalytic efficiency in coupling reactions .

Stability and Storage

Q. Q7. What conditions ensure long-term stability of this compound?

Methodological Answer:

- Storage: Keep in amber vials under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.

- Decomposition Signs: Yellowing indicates aldehyde oxidation; purify via silica gel chromatography (eluent: hexane/EtOAc) .

Advanced Mechanistic Studies

Q. Q8. How can kinetic studies elucidate the hydrolysis mechanism of this compound?

Methodological Answer:

- Kinetic Profiling: Monitor hydrolysis in D₂O via ¹⁹F NMR (δ –63 ppm for CF₃ decay) at varying pH (2–10).

- Activation Energy: Use Arrhenius plots from rate constants measured at 25–50°C .

Key Finding:

Hydrolysis follows pseudo-first-order kinetics, with rate acceleration under basic conditions (pH >8) due to hydroxide ion attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.